3-Chloro-4-(chloromethyl)thiophene 3-Chloro-4-(chloromethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 1807164-09-5
VCID: VC4289541
InChI: InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
SMILES: C1=C(C(=CS1)Cl)CCl
Molecular Formula: C5H4Cl2S
Molecular Weight: 167.05

3-Chloro-4-(chloromethyl)thiophene

CAS No.: 1807164-09-5

Cat. No.: VC4289541

Molecular Formula: C5H4Cl2S

Molecular Weight: 167.05

* For research use only. Not for human or veterinary use.

3-Chloro-4-(chloromethyl)thiophene - 1807164-09-5

Specification

CAS No. 1807164-09-5
Molecular Formula C5H4Cl2S
Molecular Weight 167.05
IUPAC Name 3-chloro-4-(chloromethyl)thiophene
Standard InChI InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
Standard InChI Key ZOXGWNUGSGFNPT-UHFFFAOYSA-N
SMILES C1=C(C(=CS1)Cl)CCl

Introduction

Chemical Structure and Properties

Molecular Characteristics

3-Chloro-4-(chloromethyl)thiophene has the molecular formula C₅H₄Cl₂S and a molecular weight of 167.06 g/mol . The compound features a five-membered aromatic thiophene ring substituted with chlorine and chloromethyl groups at adjacent positions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point220.1 ± 25.0 °C (predicted)
Density1.409 ± 0.06 g/cm³
Molecular Weight167.06 g/mol
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, DCM)

The chloromethyl group enhances electrophilic reactivity, making the compound prone to nucleophilic substitution reactions, while the chlorine atom stabilizes the aromatic system through inductive effects .

Synthesis Methods

Chloromethylation of Thiophene Derivatives

The primary synthesis route involves chloromethylation, where thiophene reacts with formaldehyde and hydrochloric acid under controlled conditions. A patent by Wang et al. (2006) utilized phase transfer catalysis (PTC) with tetrabutylammonium bromide to achieve a 77.6% yield of a related isomer, 2-chloro-3-chloromethyl-thiophene . While this method targets a different isomer, analogous conditions could be adapted for 3-chloro-4-(chloromethyl)thiophene.

Industrial-Scale Production

A scalable approach described in US Patent 7462725B2 employs ketone solvents (e.g., methyl isobutyl ketone) to suppress byproduct formation . Key parameters include:

  • Temperature: 0–10°C to minimize polymerization.

  • Reagents: Thiophene, paraformaldehyde, and HCl gas.

  • Catalyst: Zinc chloride or ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) .

Table 2: Comparison of Synthesis Methods

MethodCatalystYieldByproducts
Phase Transfer CatalysisTBAB77.6%Bis-thienylmethane
Ketone-MediatedZnCl₂61%Dichloromethyl derivatives
Ionic LiquidBMIM-Cl70–90%Minimal

The ionic liquid method offers a greener alternative, achieving higher yields (70–90%) and reduced waste .

Reactivity and Applications

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium cyanide yields 3-cyano-4-chlorothiophene, a precursor for agrochemicals .

Pharmaceutical Intermediates

This compound is critical in synthesizing tioconazole, an antifungal agent. In a 2006 study, O-alkylation of 3-chloro-4-(chloromethyl)thiophene with imidazole derivatives produced tioconazole with a 53% yield after nitration .

Material Science Applications

Thiophene derivatives are pivotal in organic electronics. While direct applications of 3-chloro-4-(chloromethyl)thiophene are less documented, its analogs are used in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Conductive Polymers: Poly(thiophene) derivatives for flexible electronics .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents highlight ionic liquids as sustainable catalysts, reducing reaction times and improving yields . For instance, 1-butyl-3-methylimidazolium chloride achieved 85% conversion in chloromethylation reactions.

Exploration in Medicinal Chemistry

Preliminary studies suggest derivatives of 3-chloro-4-(chloromethyl)thiophene exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . Future work could optimize these compounds for drug development.

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